An In-depth Technical Guide to 3-Amino-1-(2-methylpentyl)pyridin-2(1H)-one: Structure, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to 3-Amino-1-(2-methylpentyl)pyridin-2(1H)-one: Structure, Synthesis, and Therapeutic Potential
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific chemical entity, 3-Amino-1-(2-methylpentyl)pyridin-2(1H)-one, is not found in the currently available scientific literature based on the conducted searches. This guide is therefore a scientifically informed projection based on the well-established chemistry and biological activities of the parent scaffold, 3-aminopyridin-2(1H)-one, and its derivatives. The proposed synthesis and properties are hypothetical and await experimental validation.
Introduction: The Prominence of the 3-Aminopyridin-2(1H)-one Scaffold
The pyridin-2(1H)-one nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its ability to engage in multiple hydrogen bonding interactions, coupled with its amenability to chemical modification at various positions, makes it an attractive starting point for drug discovery.[1][2] The introduction of an amino group at the 3-position further enhances its potential for forming key interactions with biological targets.[3] Derivatives of 3-aminopyridin-2(1H)-one have demonstrated a wide spectrum of biological activities, including antiviral, cytoprotective, and kinase inhibitory effects.[3][4] This guide will provide a comprehensive overview of the predicted chemical structure, properties, a plausible synthetic route, and the potential therapeutic applications of the novel derivative, 3-Amino-1-(2-methylpentyl)pyridin-2(1H)-one.
Section 1: Chemical Identity and Physicochemical Properties
Chemical Structure and Nomenclature
The proposed structure of 3-Amino-1-(2-methylpentyl)pyridin-2(1H)-one consists of a 3-aminopyridin-2(1H)-one core N-substituted with a 2-methylpentyl group at the 1-position.
Systematic IUPAC Name: 3-Amino-1-(2-methylpentyl)pyridin-2(1H)-one.[5][6]
The numbering of the pyridine ring begins at the nitrogen atom.[5] The "1H" in the name indicates the position of the hydrogen on the nitrogen in the parent pyridinone ring.[7]
Predicted Physicochemical Properties
The physicochemical properties of 3-Amino-1-(2-methylpentyl)pyridin-2(1H)-one can be inferred from the properties of the parent 3-aminopyridin-2(1H)-one and the contribution of the 2-methylpentyl substituent.
| Property | Predicted Value/Characteristic for 3-Amino-1-(2-methylpentyl)pyridin-2(1H)-one | Rationale |
| Molecular Formula | C11H18N2O | Based on the constituent atoms. |
| Molecular Weight | 194.27 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature | The parent compound, 3-aminopyridin-2(1H)-one, is a solid.[8] |
| Solubility | Expected to have moderate solubility in organic solvents and limited solubility in water. | The alkyl chain increases lipophilicity compared to the parent compound. |
| pKa | The pyridinone nitrogen is part of an amide-like system, and the exocyclic amino group will have a basic pKa. | The exact value would require experimental determination. |
Section 2: Proposed Synthesis and Workflow
The synthesis of 3-Amino-1-(2-methylpentyl)pyridin-2(1H)-one would logically proceed through the N-alkylation of the 3-aminopyridin-2(1H)-one core. This is a common strategy for the preparation of N-substituted pyridinones.[9]
Synthetic Strategy
A plausible synthetic route involves the reaction of 3-aminopyridin-2(1H)-one with a suitable 2-methylpentyl electrophile.
Caption: Proposed synthetic workflow for 3-Amino-1-(2-methylpentyl)pyridin-2(1H)-one.
Step-by-Step Experimental Protocol
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Preparation of the Reaction Mixture: To a solution of 3-aminopyridin-2(1H)-one (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base (e.g., potassium carbonate or sodium hydride, 1.1-1.5 eq) at room temperature.
-
Addition of the Alkylating Agent: To the stirred suspension, add 2-methylpentyl bromide (1.1 eq) dropwise.
-
Reaction Monitoring: The reaction mixture is heated (e.g., to 60-80 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-Amino-1-(2-methylpentyl)pyridin-2(1H)-one.
Section 3: Potential Biological Activity and Therapeutic Applications
While the biological activity of 3-Amino-1-(2-methylpentyl)pyridin-2(1H)-one has not been experimentally determined, the known activities of its analogs suggest several potential therapeutic applications.
Kinase Inhibition
The 3-aminopyridin-2(1H)-one scaffold has been identified as a potent hinge-binding motif for various protein kinases.[3] Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in cancer.[3] Analogs have shown inhibitory activity against kinases such as Monopolar Spindle 1 (MPS1) and Aurora kinases, which are targets for cancer therapy.[3] The 2-methylpentyl group could potentially occupy a hydrophobic pocket in the ATP-binding site of certain kinases, thereby influencing potency and selectivity.
Caption: Hypothetical inhibition of a pro-proliferative signaling pathway.
Cytoprotective and Antiviral Activities
Derivatives of 3-aminopyridin-2(1H)-one have also been reported to possess cytoprotective and antiviral activities, including against the AIDS virus.[4] The mechanism of these activities may vary, but they highlight the broad therapeutic potential of this chemical class.
Section 4: Analytical Characterization
The unambiguous identification and characterization of the synthesized 3-Amino-1-(2-methylpentyl)pyridin-2(1H)-one would rely on a combination of standard analytical techniques.
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation.[10][11] The 1H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the pyridinone ring, the amine protons, and the distinct signals for the 2-methylpentyl group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing an accurate mass measurement of the molecular ion.
Chromatographic Methods
-
Thin-Layer Chromatography (TLC): Used for monitoring the progress of the synthesis.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Conclusion
While 3-Amino-1-(2-methylpentyl)pyridin-2(1H)-one remains a hypothetical compound, its core scaffold is of significant interest to the medicinal chemistry community. Based on the established knowledge of 3-aminopyridin-2(1H)-one derivatives, this novel molecule holds promise as a potential modulator of various biological processes, particularly in the realm of kinase inhibition. The synthetic route proposed herein is robust and based on well-precedented chemical transformations. Further investigation into the synthesis and biological evaluation of this and related compounds is warranted to explore their full therapeutic potential.
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